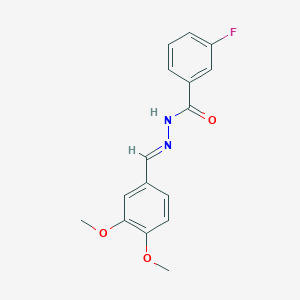![molecular formula C28H20Cl4N2O4 B390792 2-(2,4-dichlorophenoxy)-N-(4'-{[(2,4-dichlorophenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B390792.png)
2-(2,4-dichlorophenoxy)-N-(4'-{[(2,4-dichlorophenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] is a synthetic organic compound with the molecular formula C28H20Cl4N2O4. This compound is characterized by its biphenyl core structure, which is substituted with two 2,4-dichlorophenoxyacetamide groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] typically involves the reaction of 4,4’-biphenyldiamine with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetamides.
Aplicaciones Científicas De Investigación
N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-4,4’-biphenyldiylbis[2-(4-methylphenoxy)acetamide]
- N,N’-4,4’-biphenyldiylbis[2-(2-methylphenoxy)acetamide]
- N,N’-4,4’-biphenyldiylbis[2-(4-chlorophenoxy)acetamide]
Uniqueness
N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] is unique due to the presence of two 2,4-dichlorophenoxy groups, which impart distinct chemical and biological properties. This compound’s specific substitution pattern can influence its reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C28H20Cl4N2O4 |
|---|---|
Peso molecular |
590.3g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-[4-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C28H20Cl4N2O4/c29-19-5-11-25(23(31)13-19)37-15-27(35)33-21-7-1-17(2-8-21)18-3-9-22(10-4-18)34-28(36)16-38-26-12-6-20(30)14-24(26)32/h1-14H,15-16H2,(H,33,35)(H,34,36) |
Clave InChI |
ZRPULFUPPDNFON-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(2-furyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B390709.png)
![N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-phenyl-1,3-dihydroisoindole-5-carboxamide](/img/structure/B390712.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B390715.png)
![3-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B390716.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B390718.png)

![N'-[3-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B390722.png)


![N'-{4-[(3-chloro-2-propenyl)oxy]benzylidene}-2-cyanoacetohydrazide](/img/structure/B390726.png)
![N'-(2,6-dichlorobenzylidene)-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B390728.png)
![2-(3,4-dichlorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B390730.png)
![N-[2-(2-chlorophenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B390731.png)

